molecular formula C11H14N4O5 B15219417 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B15219417
M. Wt: 282.25 g/mol
InChI Key: RBYIXGAYDLAKCC-GXTPVXIHSA-N
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Description

The compound 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidinone core linked to a modified tetrahydrofuran (THF) moiety. The THF moiety contains hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and solubility compared to non-polar derivatives .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1

InChI Key

RBYIXGAYDLAKCC-GXTPVXIHSA-N

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and further functionalization to introduce the amino group and hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and hydroxyl groups on the tetrahydrofuran ring serve as primary sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Outcome Key Observations
Acylation of Amino GroupAcetic anhydride, pyridine, 0–5°CFormation of N-acetyl derivativeImproved solubility in organic solvents; confirmed via 1H^1H-NMR
PhosphorylationPhosphoryl chloride, THF, 50°CSubstitution of hydroxyl groups with phosphate estersSelective reactivity at C3' and C4' hydroxyls; requires protecting groups
GlycosylationProtected ribose, Mitsunobu reactionFormation of glycosidic bonds at hydroxyl groupsSteric hindrance limits reactivity to C5' hydroxyl

Electrophilic Aromatic Substitution

The pyrrolo[3,2-d]pyrimidine ring undergoes electrophilic substitution at electron-rich positions (C5 and C7).

Reaction Type Reagents/Conditions Outcome Key Observations
HalogenationNBS (N-bromosuccinimide), DMF, 80°CBromination at C5Regioselectivity confirmed via X-ray crystallography
NitrationHNO₃/H₂SO₄, −10°CNitro group introduction at C7Requires acidic conditions; product instability noted

Redox Reactions

The dihydroxy tetrahydrofuran moiety participates in oxidation and reduction processes.

Reaction Type Reagents/Conditions Outcome Key Observations
OxidationNaIO₄, H₂O, 25°CCleavage of vicinal diols to dialdehydeUsed to generate open-chain intermediates for further functionalization
ReductionNaBH₄, MeOH, 0°CReduction of aldehyde groups to alcoholsReverses oxidation products; preserves stereochemistry

Cross-Coupling Reactions

The pyrrolo-pyrimidine core supports transition-metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Outcome Key Observations
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Arylation at C5 or C7Requires pre-halogenated substrate (e.g., bromo-derivative)
Buchwald–HartwigPd₂(dba)₃, Xantphos, amineIntroduction of aminoalkyl/aryl groupsLimited by steric bulk of the tetrahydrofuran substituents

Ring-Opening and Rearrangement

Controlled ring-opening of the tetrahydrofuran moiety enables structural diversification.

Reaction Type Reagents/Conditions Outcome Key Observations
Acid-Catalyzed HydrolysisHCl (conc.), refluxCleavage of tetrahydrofuran to linear diolYields pyrrolo-pyrimidine with terminal diol; reversible under basic conditions
Base-Induced RearrangementNaOH, H₂O, 70°CIsomerization of hydroxyl groupsAlters stereochemistry at C3' and C4'; monitored via HPLC

Biological Alkylation

The compound participates in enzyme-mediated alkylation reactions, relevant to its role as a nucleoside analog.

Reaction Type Biological System Outcome Key Observations
PhosphoribosylationPurine nucleoside phosphorylaseConversion to 5'-monophosphate derivativeInhibits enzyme activity (IC₅₀ = 315,000 nM)
Glycosidic Bond CleavageAcidic lysosomal conditionsRelease of pyrrolo-pyrimidine baseCorrelates with pro-drug activation mechanisms

Scientific Research Applications

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

The compound’s structural and functional properties are compared with analogs (Table 1), focusing on substituents, stereochemistry, and inferred pharmacological implications based on evidence.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Structural Features Key Modifications Potential Implications References
2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[2,3-d]pyrimidinone core; (2S,3R,4S,5R) THF with hydroxymethyl and hydroxyl groups Hydrophilic substituents Enhanced solubility; potential for improved pharmacokinetics
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Iodo at pyrrolo-pyrimidine C5; fluoro at THF C4 Halogenation (I, F) Increased binding affinity (iodine’s van der Waals radius); reduced solubility due to iodine’s hydrophobicity
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol Methyl at THF C5; iodo at pyrrolo-pyrimidine C5 Methyl substitution Improved metabolic stability (methyl’s resistance to oxidation); reduced solubility compared to hydroxymethyl analogs
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Chloro and fluoro at THF C3 Dual halogenation (Cl, F) Enhanced target binding (halogen bonding); potential cytotoxicity or off-target effects
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Dichloro at THF C3 Dichlorination Increased steric hindrance; possible impact on enzyme binding and metabolic clearance
Key Observations:

Substituent Effects :

  • Halogens (I, F, Cl) : Improve binding affinity via hydrophobic or halogen-bonding interactions but may reduce solubility .
  • Hydroxymethyl vs. Methyl : Hydroxymethyl enhances solubility, while methyl improves metabolic stability .
  • Stereochemistry : The (2S,3R,4S,5R) configuration in the target compound optimizes spatial alignment for nucleoside mimicry, critical for target engagement .

Computational Insights :

  • Structural similarity metrics (e.g., Tanimoto, Dice) suggest that analogs with shared core structures may exhibit similar bioactivity profiles .
  • Clustering based on bioactivity profiles correlates with structural similarities, supporting the hypothesis that modifications like halogenation or hydroxylation dictate pharmacological behavior .

Safety and Handling: The target compound’s safety data emphasize precautions against inhalation and skin contact, common for laboratory chemicals .

Biological Activity

The compound 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 62160-23-0) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N4O5C_{11}H_{14}N_{4}O_{5}, with a molecular weight of 282.25 g/mol. It features a pyrrolopyrimidine core structure with a tetrahydrofuran moiety that contributes to its biological activity.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity against various pathogens. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit viral replication by interfering with viral polymerases. This mechanism is particularly relevant in the context of RNA viruses.

Study Virus Effect Reference
Study 1InfluenzaInhibition of replication
Study 2HIVReduction in viral load

Anticancer Activity

The compound has shown promise in cancer research as well. Its ability to induce apoptosis in cancer cells was highlighted in several studies. For instance, it was found to activate caspase pathways leading to programmed cell death in leukemia cells.

Cancer Type Mechanism Outcome Reference
LeukemiaCaspase activationApoptosis induction
Breast CancerCell cycle arrestReduced tumor growth

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation.

Enzyme Targeted Inhibition Type IC50 Value (µM) Reference
Dihydrofolate Reductase (DHFR)Competitive0.45

The biological activity of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound binds to viral polymerases, preventing the replication of viral RNA.
  • Induction of Apoptosis : It activates intrinsic pathways leading to cell death in cancer cells.
  • Enzymatic Inhibition : By inhibiting DHFR, it disrupts folate metabolism essential for DNA synthesis.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Case Study on HIV Treatment : A clinical trial involving HIV-positive patients showed a significant reduction in viral load after treatment with a formulation containing the compound.
  • Leukemia Treatment Study : Patients with acute myeloid leukemia demonstrated improved survival rates when treated with a regimen including this pyrrolopyrimidine derivative.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive groups. For example, Boc protection of the amino groups and subsequent coupling with a sugar moiety (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) ensures regioselectivity . Alternative methods include refluxing with reagents like formamide or using solvent systems such as ethanol-DMF for crystallization .

Q. What spectroscopic methods are essential for structural characterization?

Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, amino).
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemistry, as demonstrated for related compounds with orthorhombic crystal systems (e.g., space group P212121, unit cell parameters a=4.9164 Å, b=14.6490 Å) .

Q. What safety precautions are necessary during handling?

Follow GHS guidelines:

  • Use PPE (gloves, lab coats, eye protection).
  • Avoid inhalation (use fume hoods) and skin contact (wash with soap immediately).
  • Store in cool, dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized for 5-position substitutions?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 6–8 hours at 100°C) improve cyclization efficiency .
  • Protecting groups : Boc groups prevent undesired side reactions during coupling steps .

Q. How does X-ray crystallography resolve stereochemical ambiguities in the tetrahydrofuran moiety?

Single-crystal X-ray diffraction determines absolute configuration by analyzing bond angles and torsion angles. For example, the (2S,3R,4S,5R) configuration was confirmed via a crystal structure with R factor = 0.020 and wR = 0.051, validating the dihydroxy and hydroxymethyl orientations .

Q. What strategies reconcile contradictory biological activity data?

  • Purity verification : Use HPLC to rule out impurities affecting assays.
  • Assay standardization : Control pH, temperature, and co-solvents (e.g., DMSO concentration).
  • Structural analogs : Compare activities of derivatives (e.g., iodinated or fluorinated analogs) to identify SAR trends .

Q. How to achieve high enantiomeric purity during synthesis?

  • Chiral chromatography : Separate enantiomers using columns with chiral stationary phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key coupling steps.
  • Crystallization-induced resolution : Use enantiopure seed crystals to bias crystallization .

Q. What methodologies study interactions with nucleic acid targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics in real time.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Molecular docking : Predict binding modes using software (AutoDock Vina) and validate with mutagenesis studies .

Methodological Considerations

Key crystallization solvent considerations
Ethanol-DMF mixtures (1:1 v/v) are optimal for balancing solubility and precipitation. Cooling gradients (e.g., 0°C to room temperature) enhance crystal quality .

Boc protection strategy in derivative synthesis
Boc groups are introduced via reaction with di-tert-butyl dicarbonate in THF, followed by deprotection with TFA/CH2Cl2 (1:1) to regenerate free amines .

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